molecular formula C10H13N5O2 B12810619 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol CAS No. 136083-19-7

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol

Cat. No.: B12810619
CAS No.: 136083-19-7
M. Wt: 235.24 g/mol
InChI Key: NIHYKZSIAAAEBZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name

The systematic IUPAC name for this compound is 2-[(6-aminopurin-9-yl)methoxy]but-3-en-1-ol . This nomenclature adheres to the rules established by the International Union of Pure and Applied Chemistry (IUPAC), which prioritize functional group hierarchy and positional descriptors. The "6-aminopurin-9-yl" segment specifies the adenine moiety substituted at the 9-position, while the "methoxy" and "but-3-en-1-ol" groups define the ether-linked aliphatic chain containing a double bond and a terminal hydroxyl group.

Alternative Synonyms and Registry Numbers

While this compound lacks widely recognized trivial names, it may be referenced in specialized literature by descriptors such as 9-(2-methoxybut-3-en-1-yl)adenine or adenine-C9-methoxybutenol . No CAS Registry Number or other standardized identifiers are currently associated with this compound in public databases like PubChem or HMDB, as evidenced by the absence of direct matches in the provided search results. This gap highlights its status as a less-documented synthetic target or research intermediate.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₀H₁₃N₅O₂ , derived from its constituent groups:

  • Adenine base : C₅H₅N₅
  • Methoxybutenol chain : C₅H₈O₂ (accounting for the double bond in but-3-en-1-ol)

The structural representation features:

  • A purine ring system with an amino group at position 6.
  • A methylene-oxygen bridge (-O-CH₂-) linking the purine’s 9-position to the aliphatic chain.
  • A four-carbon unsaturated alcohol with a double bond between C3 and C4 (but-3-en-1-ol).

The conjugated system formed by the adenine base and the unsaturated chain may influence electronic properties, potentially enhancing reactivity or binding affinity in biological systems.

Historical Context and Discovery

The compound’s synthetic origin is inferred from its absence in natural product databases and the structural resemblance to known adenine derivatives like tenofovir (PubChem CID 122767) and adenosine analogs (PubChem CID 191). Its design likely emerged from efforts to develop acyclic nucleoside analogs, a class explored extensively since the 1980s for antiviral and anticancer applications. The incorporation of a butenol side chain diverges from conventional ribose or deoxyribose sugars, potentially altering pharmacokinetic properties such as metabolic stability or membrane permeability.

Classification Within Purine Derivatives

This compound belongs to two overlapping chemical categories:

  • Purine Alkaloids : As a 6-aminopurine derivative, it shares core structural features with naturally occurring purines like adenine and guanine.
  • Acyclic Nucleoside Analogs : Unlike ribose-containing nucleosides (e.g., adenosine), its aliphatic side chain lacks cyclic sugar moieties, placing it in the same broad class as agents like acyclovir and tenofovir.

The but-3-en-1-ol group introduces unique stereoelectronic effects. The double bond imposes rigidity, which may restrict conformational flexibility compared to fully saturated chains, while the terminal hydroxyl group offers hydrogen-bonding capability. These features could modulate interactions with enzymes such as kinases or phosphorylases, making the compound a candidate for structure-activity relationship studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136083-19-7

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(6-aminopurin-9-yl)methoxy]but-3-en-1-ol

InChI

InChI=1S/C10H13N5O2/c1-2-7(3-16)17-6-15-5-14-8-9(11)12-4-13-10(8)15/h2,4-5,7,16H,1,3,6H2,(H2,11,12,13)

InChI Key

NIHYKZSIAAAEBZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)OCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol typically involves:

Reported Synthetic Route (Based on Literature)

A key reference for the synthesis is from Tetrahedron Letters (1990), which describes the preparation of (3E)-4-(6-amino-9H-purin-9-yl)-3-buten-1-ol by:

  • Reacting 6-chloropurine or 6-aminopurine derivatives with an appropriate butenyl alcohol derivative under reflux in aqueous sodium carbonate solution.
  • The reaction proceeds via nucleophilic substitution where the purine nitrogen attacks the electrophilic carbon of the butenyl moiety bearing a leaving group (e.g., halide or tosylate).
  • The product is isolated by standard purification techniques such as crystallization or chromatography.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Description Yield (%) Notes
1 6-Chloropurine + ω-amino buten-1-ol derivative, Na2CO3 aqueous, reflux Nucleophilic substitution to attach purine to butenyl alcohol Moderate (40-70%) Reflux time varies; aqueous medium facilitates substitution
2 Purification by crystallization or chromatography Isolation of pure product - Purity confirmed by HPLC and NMR
3 Optional deprotection or further functionalization If protecting groups used - Protecting groups removed under mild acidic/basic conditions

Alternative Synthetic Approaches

  • Solid-phase peptide synthesis techniques have been adapted for related purine derivatives, involving stepwise coupling of amino acids and purine moieties on resin supports, followed by cleavage and purification. While this is more common for peptide-purine conjugates, it informs potential methods for complex purine derivatives.
  • Use of methoxyethylamine derivatives as intermediates has been reported in related purine chemistry, where reductive amination and nucleophilic substitution steps are employed to introduce methoxyalkyl chains. This approach may be adapted for the methoxybutenyl side chain.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Nucleophilic substitution of 6-chloropurine with butenyl alcohol derivative 6-chloropurine, ω-amino buten-1-ol, Na2CO3, reflux Aqueous reflux, 1-4 hours Moderate (40-70%) Straightforward, uses commercially available reagents Moderate yield, requires purification
Solid-phase synthesis (adapted) Resin-bound amino acids, purine derivatives, coupling agents (HATU, HOAt) Room temp to 65°C, multiple steps Variable High purity, automation possible Complex, costly, more suited for peptides
Reductive amination with methoxyethylamine intermediates Methoxyethylamine, aldehydes/ketones, NaCNBH3 Mild conditions, 12-24 h High (up to 93%) in related systems High yield, mild conditions Requires intermediate synthesis

Chemical Reactions Analysis

Types of Reactions

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol involves its interaction with specific molecular targets. The aminopurine moiety allows the compound to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt various cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Structural Comparison of Adenine Derivatives

Compound Name Substituent on Adenine Side Chain Structure Molecular Weight (g/mol) Key Functional Groups
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol None (6-amino) Methoxybut-3-en-1-ol ~279.3* -OH, C=C, methoxy
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol None (6-amino) Methoxyethanol ~225.2 -OH, methoxy
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine 6-chloro Diacetate-substituted butyl ~379.8 Acetate, -Cl
(3R,4S)-2-(6-Aminopurin-9-yl)-5-[(4-ethylcyclohexyl)sulfanylmethyl]oxolane-3,4-diol (TOP1) None (6-amino) Oxolane (tetrahydrofuran) with thioether ~453.5 -OH, thioether, ethylcyclohexyl
N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine None (6-amino) Isoprenoid chain ~217.3 Allyl amine

*Calculated based on formula C₁₀H₁₃N₅O₂.

Key Observations:

  • Side Chain Length and Unsaturation: The target compound’s but-3-en-1-ol chain provides greater length and rigidity compared to ethanol () or isoprenoid () analogs. The double bond may influence pharmacokinetics by reducing metabolic oxidation compared to saturated chains .
  • Functional Groups: The hydroxyl group enhances solubility, contrasting with acetates () or thioethers (), which increase hydrophobicity.

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to acetates () or thioethers (). However, the double bond may reduce stability under acidic conditions .
  • Metabolic Stability: The unsaturated chain may resist oxidation compared to saturated analogs but could be prone to Michael addition reactions due to the α,β-unsaturated system.

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